![molecular formula C10H18ClN3O2 B2507936 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride CAS No. 2460749-87-3](/img/structure/B2507936.png)

3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

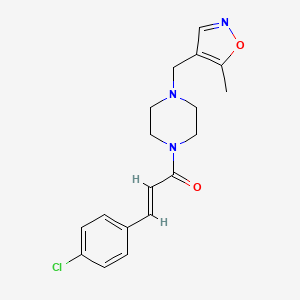

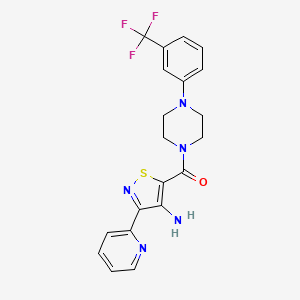

“3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride” is a chemical compound with the CAS Number: 2460749-87-3 . It has a molecular weight of 247.72 . The IUPAC name for this compound is 3-propyl-1,3,8-triazaspiro [4.5]decane-2,4-dione hydrochloride .

Synthesis Analysis

The synthesis of related compounds, such as spiroconnected N-alkoxyalkylpiperidine hydantoins, has been achieved via the Strecker reaction of cyanohydrin with ammonium carbonate .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O2.ClH/c1-2-7-13-8(14)10(12-9(13)15)3-5-11-6-4-10;/h11H,2-7H2,1H3,(H,12,15);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

The stereochemical result of the Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is due to the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one .Scientific Research Applications

- Recent studies have explored the analgesic efficacy of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. These compounds exhibit potential as novel pain-relieving agents.

- δ opioid receptors (DORs) play a crucial role in neurological and psychiatric disorders. However, no DOR agonist has successfully progressed to phase II clinical trials .

- A recent study highlighted the role of these compounds in inhibiting PTPs, which regulate cellular signaling pathways.

Pain Management and Analgesia

Neurological Disorders and δ Opioid Receptors (DORs)

Protein Tyrosine Phosphatase (PTP) Inhibition

Antibacterial Properties

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have been identified as selective dor agonists . These compounds can induce antinociceptive effects, but they can also cause convulsions .

Biochemical Pathways

Based on its structural similarity to other dor agonists, it may be involved in pain signaling pathways .

Result of Action

Similar compounds have been found to induce antinociceptive effects, suggesting potential applications in pain management .

Safety and Hazards

properties

IUPAC Name |

3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2.ClH/c1-2-7-13-8(14)10(12-9(13)15)3-5-11-6-4-10;/h11H,2-7H2,1H3,(H,12,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDOOGZASAELJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2(CCNCC2)NC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)

![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)

![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2507874.png)